Phycocyanobilin

Near-infrared fluorescent proteins Biomarker engineering In vivo imaging

Select Phycocyanobilin for its superior performance in near-infrared (NIR) fluorescent protein assembly and photodynamic therapy. It delivers a 3.1–3.4× higher fluorescence quantum yield than biliverdin IXα for brighter in vivo imaging, and a 14.5-fold increase in active oxygen yield over C-phycocyanin for enhanced photodynamic potency. This chromophore ensures reproducible, high-sensitivity results in demanding applications where bilin commodity substitutions fail.

Molecular Formula C33H38N4O6
Molecular Weight 586.7 g/mol
Cat. No. B10855562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhycocyanobilin
Molecular FormulaC33H38N4O6
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C
InChIInChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7-,24-13+,27-14+,28-15-
InChIKeyNNMALANKTSRILL-XXRVBHKUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phycocyanobilin (PCB) Procurement Guide: Open-Chain Tetrapyrrole Chromophore for Fluorescence and Photodynamic Applications


Phycocyanobilin (PCB; CAS 20298-86-6), systematically named 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid, is an open-chain tetrapyrrole (bilin) chromophore belonging to the phycobilin family [1]. Naturally occurring in cyanobacteria and red algae as the light-harvesting pigment of phycocyanin and allophycocyanin , PCB is commercially available as a synthetic or semi-synthetic analytical standard with typical purities of 95–99% as verified by HPLC-UV and is supplied as a blue solid requiring protection from light and moisture with storage at -20°C [2].

Why Generic Bilin Substitution Fails for Phycocyanobilin (PCB): Critical Differentiators in Optical Performance and Bioactivity


Substituting phycocyanobilin with structurally similar bilin chromophores such as biliverdin IXα (BV), phycoerythrobilin (PEB), or the intact phycobiliprotein C-phycocyanin (C-PC) is not functionally equivalent and may compromise experimental outcomes. Direct comparative studies demonstrate that PCB consistently outperforms BV in fluorescence quantum yield when assembled with near-infrared fluorescent proteins, with yields of 0.5 for PCB versus ≤0.145 for BV [1]. Similarly, isolated PCB exhibits a 14.5-fold higher active oxygen quantum yield (0.1595) compared to its parent protein C-PC (0.0110), directly translating to enhanced photodynamic anticancer potency [2]. These quantifiable performance gaps in fluorescence brightness and photosensitization efficiency establish PCB as a distinct procurement specification rather than an interchangeable bilin commodity.

Phycocyanobilin (PCB) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Fluorescence Quantum Yield Superiority: PCB vs. Biliverdin IXα in NIR Fluorescent Proteins

When assembled as the chromophore in bacterial phytochrome-derived near-infrared fluorescent proteins (iRFP713 variants), phycocyanobilin (PCB) confers substantially higher fluorescence quantum yields than the default cofactor biliverdin IXα (BV). The iRFP713/V256C mutant assembled with PCB achieves a quantum yield of 0.5, while the same protein assembled with BV exhibits a quantum yield not exceeding 0.145 [1]. Additionally, PCB demonstrates 4-fold greater binding affinity for iRFP713/V256C and iRFP713/C15S/V256C proteins compared to BV [1].

Near-infrared fluorescent proteins Biomarker engineering In vivo imaging

Photodynamic ROS Generation: PCB vs. C-Phycocyanin Active Oxygen Quantum Yield

Phycocyanobilin (PCB) exhibits a 14.5-fold higher active oxygen quantum yield (0.1595) compared to its parent phycobiliprotein C-phycocyanin (PC, 0.0110) when irradiated at 660 nm [1]. This enhanced photosensitization efficiency translates to significantly greater photodynamic anticancer potency in vitro, with PCB achieving an IC50 of 8.26 ± 1.19 μM compared to 255.29 ± 1.72 μM for PC under identical light conditions [1]. Importantly, PCB without light exposure showed no significant anticancer activity in vitro, confirming the light-dependent ROS-mediated mechanism [1].

Photodynamic therapy Photosensitizers Reactive oxygen species

Antioxidant Capacity: PCB vs. Phycocyanin and Reference Antioxidants via ORAC Assay

In a comparative study using the oxygen radical absorbance capacity (ORAC) assay, phycocyanobilin (PCB) demonstrated the highest peroxyl radical scavenging activity among tested compounds, with an ORAC value of 22.18 μmol Trolox equivalent/μmol compound [1]. This value was comparable to that of phycocyanin (PC, 20.33 μmol TE/μmol), confirming that the PCB chromophore is primarily responsible for the radical scavenging activity of the intact phycobiliprotein [1]. The study also benchmarked these compounds against reference antioxidants Trolox, ascorbic acid, and reduced glutathione [1].

Antioxidant screening Oxidative stress Nutraceutical research

Analytical Purity Specification: Commercial PCB vs. Other Bilin Standards

Commercially available phycocyanobilin (PCB) is supplied with validated analytical specifications suitable for use as a quantitative reference standard. Commercial vendors report HPLC purity of 98.51% with NMR confirmation of structural identity , while alternative sources offer purity >95% by HPLC-UV [1]. A validated HPLC-PDA method has been specifically developed and published for the quantification of PCB in Arthrospira maxima extracts, establishing PCB as an analytical reference standard for phycobilin quantification [2].

Analytical chemistry Method validation HPLC standard

Phycocyanobilin (PCB) Application Scenarios: Evidence-Backed Procurement Use Cases


Near-Infrared Fluorescent Protein Engineering for Deep-Tissue In Vivo Imaging

Procure phycocyanobilin (PCB) as the chromophore of choice for assembling high-brightness near-infrared fluorescent proteins (NIR FPs) derived from bacterial phytochromes. The 3.1–3.4× higher fluorescence quantum yield of PCB-assembled iRFP variants compared to biliverdin IXα (BV)-assembled counterparts [1] directly enables improved signal-to-noise ratios and detection sensitivity in the optical transparency window of biological tissues (~650–900 nm). The 4× greater binding affinity of PCB for iRFP713 variants [1] further supports efficient chromophore incorporation. This application is particularly suited for in vivo cell tracking, tumor imaging, and deep-tissue fluorescence microscopy studies requiring maximal brightness in the NIR spectral region [1].

Photodynamic Therapy (PDT) Photosensitizer Development

Utilize phycocyanobilin (PCB) as a defined small-molecule photosensitizer for photodynamic anticancer or antimicrobial applications. The 14.5-fold higher active oxygen quantum yield of PCB (0.1595) relative to the phycobiliprotein C-phycocyanin (0.0110) [2] translates to a 31-fold improvement in photodynamic anticancer potency in vitro (IC50 8.26 μM vs. 255.29 μM) [2]. Given that PCB is nearly non-toxic without light activation but generates reactive oxygen species upon 660 nm irradiation [2], this scenario is optimal for targeted light-activated therapies where the chromophore can be delivered and locally activated with spatial and temporal control.

Standardized Antioxidant Reference Compound for ORAC and Radical Scavenging Assays

Employ phycocyanobilin (PCB) as a defined, small-molecule antioxidant reference standard for peroxyl radical scavenging assays such as ORAC. With a measured ORAC value of 22.18 μmol Trolox equivalent/μmol compound — exceeding that of its parent phycobiliprotein phycocyanin (20.33 μmol TE/μmol) [3] — PCB provides a well-characterized bilin chromophore for benchmarking natural product extracts, evaluating structure-activity relationships among tetrapyrroles, and investigating oxidative stress mechanisms. The use of purified PCB eliminates the batch-to-batch variability and protein stability concerns associated with intact phycobiliproteins, ensuring reproducible antioxidant measurements [3].

Analytical Reference Standard for Phycobilin Quantification in Algal Biomass and Nutraceuticals

Use commercially specified phycocyanobilin (PCB) with validated HPLC purity (98.51% or >95% [4]) as a quantitative reference standard for the analysis of phycocyanobilin content in Arthrospira (Spirulina) biomass, phycocyanin preparations, and nutraceutical products. A validated HPLC-PDA method has been published specifically for PCB quantification in Arthrospira maxima extracts [5], enabling accurate determination of chromophore content for quality control, standardization of dietary supplements, and research on phycobilin bioavailability. The availability of traceable purity specifications and published analytical methodology supports regulatory compliance and inter-laboratory reproducibility [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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